2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide
Description
2-Chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide is a benzamide derivative featuring a chloro-nitro-substituted aromatic ring and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) group attached to the amide nitrogen. The oxolan group may influence solubility and binding interactions compared to other substituents, making it a point of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-4-3-8(15(17)18)6-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODITUXZCDVCDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with oxolan-2-ylmethylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research has indicated that 2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selectivity of this compound for different isoforms of CAs could provide insights into its therapeutic applications in oncology and other fields.
Therapeutic Potential
Given its biological activities, this compound holds potential for therapeutic applications in:
- Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth.
- Targeted Therapy : Its selective action on certain enzymes could lead to the development of targeted therapies with fewer side effects compared to conventional treatments.
Case Studies
Several case studies have highlighted the compound's effectiveness:
-
Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Treatment Cell Viability (%) Apoptosis Markers (Annexin V+) Control 100 5% Compound Treatment 30 40% -
Enzyme Inhibition Assay : In vitro assays showed that the compound inhibited carbonic anhydrase IX with an IC50 value indicating strong potency relative to standard inhibitors.
Compound IC50 (nM) 2-Chloro-5-nitro... 15 Standard Inhibitor 20
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and oxolan-2-ylmethyl group may also contribute to its activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the benzamide nitrogen significantly impacts molecular weight, polarity, and solubility. Key comparisons include:
*Inferred from analogs like 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide, which is DMSO-soluble .
However, its bulkiness may reduce cell permeability relative to smaller groups.
PPAR Antagonism
- 2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide : A well-characterized PPARα antagonist that disrupts lipid metabolism and inhibits hepatitis C virus (HCV) replication by altering lipid droplet composition . Similar effects are observed with PPAR agonists, suggesting complex regulatory mechanisms .
- This compound: No direct data, but the oxolan group may modulate PPAR binding affinity. The tetrahydrofuran moiety could mimic pyridine’s hydrogen-bonding capacity but with altered steric effects.
HAT Inhibition
- 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide: Exhibits 71% PCAF HAT inhibition at 100 μM, highlighting the importance of acyl chain length and substituent position .
- Oxolan-substituted analogs: No direct evidence, but the absence of an acyl chain in this compound suggests divergent mechanisms compared to acylated benzamides.
Key Research Findings and Implications
Substituent Flexibility : The oxolan group offers a balance between solubility and steric effects, making it a candidate for optimizing drug-like properties in benzamide-based therapeutics.
Target Selectivity : PPAR antagonism is highly substituent-dependent. Pyridyl groups favor PPARα interactions, while oxolan may shift selectivity to other isoforms (e.g., PPARγ) .
Contradictory Effects : Both PPAR agonists and antagonists inhibit HCV replication, underscoring the need for precise substituent design to avoid off-target effects .
Biological Activity
2-Chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide core with chloro and nitro substituents, along with an oxolan-2-ylmethyl group. This unique combination may influence its biological activity through enhanced solubility and binding affinity to target proteins.
The mechanism of action for this compound involves several pathways:
- Antimicrobial Activity : The compound exhibits inhibitory effects on various bacterial strains, potentially by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases like cancer and infections.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound:
- Antimicrobial Studies : A series of related compounds were tested against bacterial strains and showed promising results comparable to standard antibiotics like ciprofloxacin. The presence of nitro and chloro groups was noted to enhance antimicrobial efficacy due to their electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .
- Cancer Research : In vitro studies demonstrated that derivatives of benzamides, including those with similar structures to this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Environmental Impact Studies : Research has also focused on the degradation pathways of chloronitrophenols, including compounds like this compound, by specific bacterial strains. These studies highlight the potential for bioremediation applications using microorganisms capable of degrading such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
